![molecular formula C12H20N2 B13243836 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine](/img/structure/B13243836.png)
3-Ethyl-1-(pyridin-4-YL)pentan-1-amine
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Overview
Description
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of pentanamine, featuring a pyridine ring substituted at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-bromopyridine with 3-ethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethan-1-amine: A simpler analogue with a shorter alkyl chain.
Pentan-3-yl[1-(pyridin-4-yl)ethyl]amine: A structural isomer with different substitution patterns.
Uniqueness
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Biological Activity
3-Ethyl-1-(pyridin-4-YL)pentan-1-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure suggests potential biological activity due to the presence of the pyridine ring, which is known for its ability to interact with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_2. It features a pentanamine chain with an ethyl group and a pyridine moiety at the fourth position. This structural arrangement allows for various interactions with biological molecules, making it a candidate for further study in pharmacological contexts.
The biological activity of this compound primarily involves its role as a ligand . It can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For instance, it has been noted that compounds with similar structures can inhibit certain enzymes or act as antagonists at receptor sites.
Antiviral Potential
Pyridine derivatives have also been explored for their antiviral activities. For example, some studies indicate that modifications to pyridine structures can enhance their ability to inhibit viral replication in cell cultures. This suggests that this compound may warrant investigation as a potential antiviral agent, particularly against viral strains resistant to existing treatments .
Case Studies
A study focusing on structural analogs of pyridine-based compounds highlighted the importance of ligand-receptor interactions in determining biological activity. In this context, researchers found that modifications to the side chains significantly affected binding affinity and inhibitory potency against target enzymes like UDP-N-acetylglucosamine deacetylase (LpxC), which is crucial for bacterial cell wall synthesis . While direct studies on this compound are sparse, these findings emphasize the potential for similar compounds to exhibit significant biological effects.
Comparative Analysis
A comparative analysis of related compounds reveals that the position of substituents on the pyridine ring can influence both chemical reactivity and biological activity. For instance:
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Potential antimicrobial and antiviral | Ligand-receptor interaction |
4-Bromopyridine | Antimicrobial | Inhibition of cell wall synthesis |
Pyridone methylsulfone | Antibacterial | LpxC inhibition |
This table illustrates how structural variations impact biological functions and highlights the need for targeted research on this compound.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-ethyl-1-pyridin-4-ylpentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11/h5-8,10,12H,3-4,9,13H2,1-2H3 |
InChI Key |
FPIIQJXWUVPAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CC=NC=C1)N |
Origin of Product |
United States |
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